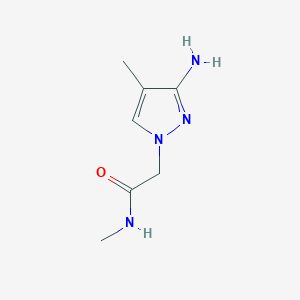
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-methylacetamide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include acetic anhydride, methylamine, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide may exhibit unique properties due to the presence of the N-methylacetamide group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H12N4O/c1-5-3-11(10-7(5)8)4-6(12)9-2/h3H,4H2,1-2H3,(H2,8,10)(H,9,12) |
InChI Key |
GEHGWEAMVAMDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


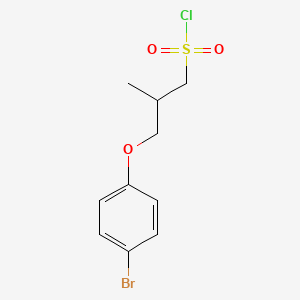
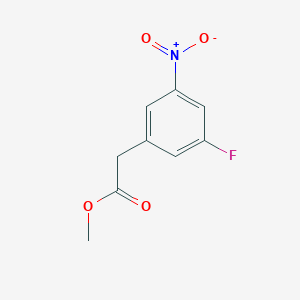
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
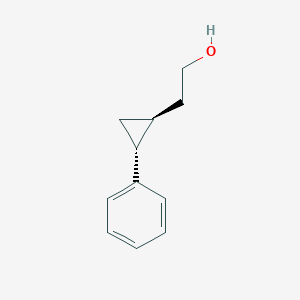
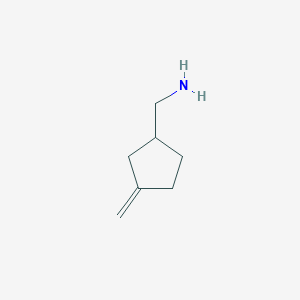
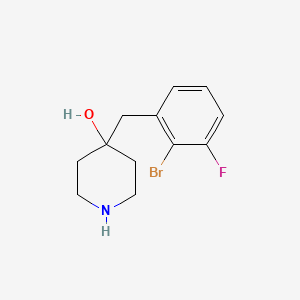
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
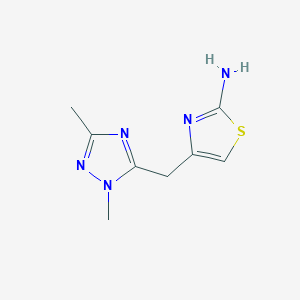
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
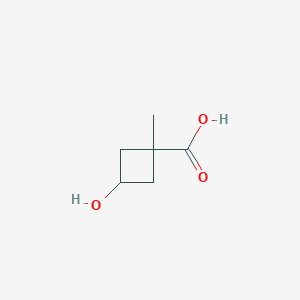
![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
